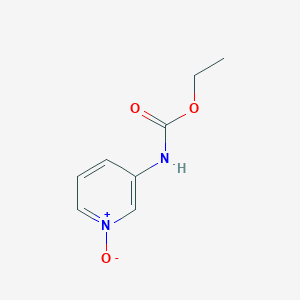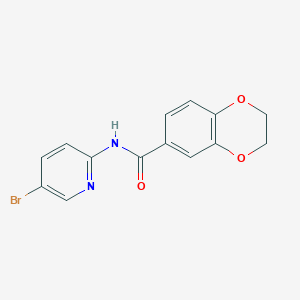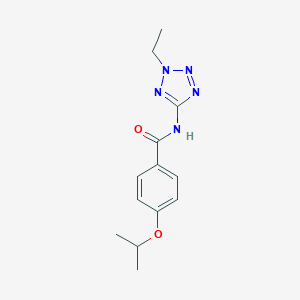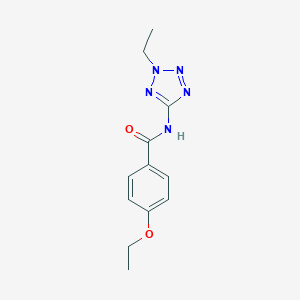
Ethyl 1-oxido-3-pyridinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-oxido-3-pyridinylcarbamate, also known as OPC-17116, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate involves the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By inhibiting factor Xa, Ethyl 1-oxido-3-pyridinylcarbamate prevents the formation of blood clots. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Ethyl 1-oxido-3-pyridinylcarbamate has several biochemical and physiological effects. It has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Ethyl 1-oxido-3-pyridinylcarbamate has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its specificity for factor Xa, making it a potential candidate for the treatment of thrombotic disorders. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to have a low risk of bleeding compared to other anticoagulant drugs. However, one limitation of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research involving Ethyl 1-oxido-3-pyridinylcarbamate. One potential direction is the development of new formulations of Ethyl 1-oxido-3-pyridinylcarbamate for improved efficacy and safety. Additionally, further studies are needed to explore the potential use of Ethyl 1-oxido-3-pyridinylcarbamate in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate and its effects on various biological systems.
Conclusion
In conclusion, Ethyl 1-oxido-3-pyridinylcarbamate is a chemical compound that has been studied for its potential use in various scientific research applications. It is synthesized through a specific method and has several biochemical and physiological effects. Ethyl 1-oxido-3-pyridinylcarbamate has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of cancer. While there are limitations to using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments, there are also several future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of Ethyl 1-oxido-3-pyridinylcarbamate involves the reaction of ethyl carbamate with 3-pyridinecarboxylic acid, followed by oxidation with hydrogen peroxide. This method has been optimized and yields high purity Ethyl 1-oxido-3-pyridinylcarbamate.
Applications De Recherche Scientifique
Ethyl 1-oxido-3-pyridinylcarbamate has been studied for its potential use in various scientific research applications. It has been found to have anticoagulant and antiplatelet properties, making it a potential candidate for the treatment of thrombotic disorders. Ethyl 1-oxido-3-pyridinylcarbamate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
Ethyl 1-oxido-3-pyridinylcarbamate |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-(1-oxidopyridin-1-ium-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)9-7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) |
Clé InChI |
CWYNXQHYFSPMAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
SMILES canonique |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239729.png)
![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)


![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)